Ethyl acetate-D3

Description

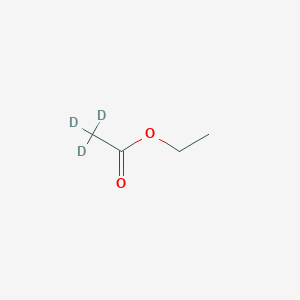

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Deuterium in Modern Research

An In-depth Technical Guide to the Physical Properties of Ethyl Acetate-D3

In the landscape of scientific research and pharmaceutical development, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful modification to molecules. By replacing hydrogen atoms with deuterium, researchers can probe reaction mechanisms, trace metabolic pathways, and enhance the analytical sensitivity of mass spectrometry-based assays without altering the fundamental chemical reactivity of the molecule.

This compound (systematic name: ethyl 2,2,2-trideuterioacetate) is a deuterated analog of the common solvent ethyl acetate.[1] In this molecule, the three hydrogen atoms of the acetyl methyl group are replaced with deuterium. This specific labeling pattern makes it an invaluable internal standard in quantitative bioanalysis and a useful solvent in nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its physical properties, analytical characterization methods, and safe handling protocols, tailored for the practicing scientist.

Core Physicochemical Properties

The substitution of protium with deuterium results in a measurable increase in molecular weight, which is the foundational property for its use in isotope dilution mass spectrometry. While other physical properties such as boiling point and melting point are not significantly altered, slight differences from the unlabeled parent compound can be observed.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₅D₃O₂ / CD₃COOCH₂CH₃ | [2][3] |

| CAS Number | 90691-33-1 | [1][2][3] |

| Molecular Weight | 91.12 g/mol | [1][2][3] |

| Appearance | Colorless Liquid | [4][5] |

| Odor | Sweet, fruity | [4] |

| Melting Point | -83.6 °C / -84 °C | [6][7] |

| Boiling Point | ~77 °C | [4][6][8] |

| Density | ~0.902 g/cm³ (unlabeled) at 20°C | [4][7][9] |

| Refractive Index (n²⁰/D) | ~1.369 (for Ethyl acetate-d8) | [8] |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol. Miscible with ethanol, acetone, diethyl ether. | [5][6] |

| Water Solubility | 80 - 87 g/L at 20-25°C (unlabeled) | [4][6][10] |

| Isotopic Enrichment | Typically ≥99 atom % D | [3] |

Note: Some properties like density and boiling point are listed for the unlabeled (protio) or fully deuterated (d8) analog, as they are not expected to differ significantly for the D3 version and specific data is limited. The most critical distinguishing property is the molecular weight.

Analytical Characterization: Verifying Identity and Purity

For any SIL compound used as an internal standard or in a regulated environment, rigorous verification of its identity, purity, and isotopic enrichment is paramount. The following protocols outline the essential analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the definitive technique for confirming the precise location of isotopic labels. In the ¹H NMR spectrum of this compound, the characteristic singlet of the acetyl (CH₃) protons at ~2.04 ppm should be absent or significantly diminished (to <1% of the ethyl group protons), confirming successful deuteration at the target site.[11] The ¹³C NMR provides complementary information, showing a characteristic multiplet for the deuterated carbon due to C-D coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with the expected ethyl group resonances.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Validation: Integrate the ethyl quartet (~4.12 ppm) and the ethyl triplet (~1.26 ppm).[11] Compare the integration of any residual acetyl proton signal (~2.04 ppm) to confirm isotopic enrichment is within specification (e.g., >99%).

Sources

- 1. This compound | CAS 90691-33-1 | LGC Standards [lgcstandards.com]

- 2. usbio.net [usbio.net]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. This compound CAS#: 90691-33-1 [m.chemicalbook.com]

- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 7. adityadyechem.com [adityadyechem.com]

- 8. ETHYL-D5 ACETATE-D3 | 117121-81-0 [chemicalbook.com]

- 9. ud.goldsupplier.com [ud.goldsupplier.com]

- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl acetate (data page) - Wikipedia [en.wikipedia.org]

Ethyl Acetate-D3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Ethyl acetate-D3 (acetic-d3 acid, ethyl ester), a deuterated isotopologue of ethyl acetate. We will delve into its fundamental chemical properties, synthesis, and critical applications in modern analytical chemistry, with a particular focus on its role as an internal standard in mass spectrometry and its utility in nuclear magnetic resonance spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction to Deuterated Standards: The Principle of Isotopic Labeling

In the landscape of quantitative analytical chemistry, particularly within regulated environments such as pharmaceutical development, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H or D), are the most common form of SIL-IS.[2]

The fundamental principle behind their efficacy lies in the near-identical physicochemical properties of the deuterated standard and the non-labeled analyte. This chemical equivalence ensures that both compounds behave similarly during sample preparation, chromatography, and ionization in a mass spectrometer.[3] However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to a sample at the earliest stage of analysis, it can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-IS in generating robust and reliable data for pharmacokinetic and toxicological studies.[4][5]

This compound, with three deuterium atoms on the acetyl group, serves as an ideal internal standard for the quantification of ethyl acetate and other similar volatile organic compounds.

Physicochemical Properties and Chemical Structure

This compound shares most of its physical and chemical properties with its non-deuterated counterpart, with slight differences arising from the increased mass of the deuterium atoms.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₄H₅D₃O₂ | [Source: No specific source found for this consolidated table] |

| Molecular Weight | 91.12 g/mol | [Source: No specific source found for this consolidated table] |

| CAS Number | 90691-33-1 | [Source: No specific source found for this consolidated table] |

| Boiling Point | ~77 °C (lit.) | [6] |

| Density | ~0.984 g/mL at 25 °C | [6] |

| Refractive Index | n20/D ~1.369 (lit.) | [6] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of a deuterated acetyl precursor with ethanol. A common and effective method is the reaction of silver acetate-d3 with ethyl iodide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of deuterated esters.

-

Reactant Preparation: In a dry reaction flask, combine silver acetate-d3 (1 equivalent) and ethyl iodide (1.1 equivalents).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture, for example, at 95°C, with stirring. The reaction progress can be monitored by the formation of a silver iodide precipitate.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound can be isolated by distillation directly from the reaction mixture.

-

Purification: For higher purity, the distilled product can be washed with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate and redistilled to yield pure this compound.

-

Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and determine the isotopic purity.[7]

Applications in Quantitative Analysis: this compound as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of ethyl acetate and other volatile esters in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Quantitative Analysis using this compound

Caption: General workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Volatile Compounds in a Biological Matrix by GC-MS

This protocol provides a general framework for the analysis of a volatile analyte in a biological matrix (e.g., blood, urine) using this compound as an internal standard.

-

Sample Preparation:

-

To a 1 mL aliquot of the biological sample in a sealed vial, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).

-

Add 1 mL of a salting-out agent (e.g., saturated sodium chloride solution) to enhance the partitioning of the analyte and internal standard into the headspace.

-

-

Headspace Sampling:

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Inject a known volume of the headspace vapor into the GC-MS system.

-

-

GC-MS Parameters:

-

GC Column: Use a column suitable for volatile organic compounds (e.g., DB-624).

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.

-

Injector: Use a split/splitless injector in split mode.

-

MS Detector: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound. For example, for ethyl acetate, monitor m/z 43, 61, and 88, and for this compound, monitor m/z 46, 61, and 91.

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Applications in NMR Spectroscopy

In ¹H NMR spectroscopy, the substitution of protons with deuterium renders those positions "silent" in the proton spectrum. This property is invaluable for simplifying complex spectra and for use as a non-interfering solvent.

When this compound is the analyte, its ¹H NMR spectrum will be significantly different from that of unlabeled ethyl acetate. The singlet corresponding to the acetyl protons (CH₃) at approximately δ 2.0 ppm will be absent.[8][9] The spectrum will only show the quartet for the methylene protons (-CH₂-) at around δ 4.1 ppm and the triplet for the methyl protons of the ethyl group (-CH₃) at approximately δ 1.2 ppm.[8][9]

This characteristic can be exploited in studies of reaction mechanisms or metabolic pathways where tracking the fate of the ethyl group independently of the acetyl group is desired.

For ²H (deuterium) NMR, this compound will show a signal corresponding to the deuterated methyl group, providing a direct way to observe this part of the molecule.

Conclusion

This compound is a powerful tool for researchers and drug development professionals. Its near-identical chemical behavior to its non-deuterated analog makes it an exceptional internal standard for quantitative mass spectrometry, enabling the acquisition of highly accurate and precise data that meets stringent regulatory standards. Furthermore, its unique spectral properties in NMR provide a valuable resource for structural elucidation and mechanistic studies. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower scientists to leverage this versatile molecule to its full potential in their research and development endeavors.

References

- Armin, G. et al. (2013). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- ResolveMass Laboratories Inc. (2025, November 8).

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Wang, L. et al. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum.

- Benchchem. (n.d.).

- KCAS Bio. (2017, August 30).

- Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies

- Spectra of ethyl acet

- NMR spectrum of ethyl acetate [Video]. (2021, September 3). YouTube.

- Isotope Science / Alfa Chemistry. (n.d.).

- ethyl acet

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). (n.d.).

- NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate... (n.d.).

- Sigma-Aldrich. (n.d.). Ethyl acetate-d8 D 99.

- Sanou, A. et al. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.

- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil [PDF]. (2025, August 8).

- Lawal, B. et al. (2013, March 28). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis J.F. Gmel. Journal of Applied Pharmaceutical Science.

- Noguera-Gómez, A. et al. (2023, October 4).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Synthesis and preparation of Ethyl acetate-D3

An In-Depth Technical Guide to the Synthesis and Preparation of Ethyl Acetate-D3

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (acetic-d3 acid ethyl ester). Deuterated solvents and reagents are indispensable tools in modern chemical and pharmaceutical research, primarily for their applications in Nuclear Magnetic Resonance (NMR) spectroscopy, as internal standards in mass spectrometry, and in mechanistic and metabolic studies. This document details the most prevalent and effective synthetic routes for preparing this compound, offering field-proven insights into experimental design, causality behind procedural choices, and robust analytical validation. Protocols are presented as self-validating systems, intended for researchers, chemists, and drug development professionals who require high-purity deuterated compounds.

Introduction: The Significance of Deuterated Isotopologues

Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful probe in chemical and biological sciences. Replacing hydrogen with deuterium in a molecule creates an isotopologue with nearly identical chemical properties but a distinct mass and unique nuclear magnetic properties. This distinction is leveraged in several advanced analytical techniques:

-

NMR Spectroscopy: Deuterated solvents are used to dissolve analytes without creating interfering signals in ¹H NMR spectra.

-

Quantitative Analysis: Deuterated compounds are ideal internal standards for mass spectrometry-based quantification (e.g., LC-MS) due to their similar ionization efficiency and chromatographic retention times to the non-deuterated analyte, but with a clear mass shift.[1]

-

Mechanistic Elucidation: The kinetic isotope effect (KIE), where C-D bonds are stronger and react slower than C-H bonds, is used to study reaction mechanisms.

-

Metabolic Profiling: Deuterium labeling helps track the metabolic fate of drugs and endogenous compounds within biological systems.

This compound (CD₃COOCH₂CH₃) is a specifically labeled isotopologue where the three hydrogens of the acetyl group are replaced by deuterium. It is a valuable synthetic intermediate and a useful solvent in its own right.[2] This guide focuses on its practical synthesis and preparation.

Synthetic Strategies for this compound

The preparation of this compound can be approached through several established esterification methods. The choice of method often depends on the available starting materials, desired scale, purity requirements, and laboratory capabilities. We will explore three primary, reliable routes.

Method 1: Acid-Catalyzed Fischer Esterification (The Workhorse Method)

The Fischer esterification is a classic, equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[3][4] For the synthesis of this compound, this involves the reaction of deuterated acetic acid with ethanol.

Principle & Mechanism The reaction is typically catalyzed by concentrated sulfuric acid or hydrochloric acid.[4][5] The catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of ethanol then attacks this carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[6][7]

To drive the equilibrium towards the product side, Le Châtelier's principle is applied, commonly by using an excess of one reactant (typically the less expensive one, in this case, ethanol) or by removing water as it forms.[8]

Experimental Protocol: Fischer Esterification

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 40 mL of absolute ethanol.

-

Reagent Addition: In a fume hood, slowly and carefully add 5 mL of concentrated sulfuric acid to the ethanol while stirring. The mixture will become warm.

-

Addition of Deuterated Acid: Once the ethanol-acid mixture has cooled slightly, add 24 g (0.375 mol, using MW of ~64 g/mol for Acetic Acid-d4, a common commercial starting material) of acetic acid-d4 (CD₃COOD).

-

Reaction: Add a few boiling chips and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.[6]

-

Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

-

Work-up & Purification:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Slowly add 50 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution in small portions to neutralize the sulfuric acid and any unreacted acetic acid-d4. Vent the funnel frequently to release CO₂ gas.[6]

-

Allow the layers to separate. The upper organic layer contains the crude this compound. Discard the lower aqueous layer.

-

Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution to help remove residual ethanol and water.[9]

-

Separate the layers and transfer the organic layer to a dry Erlenmeyer flask. .

-

Add anhydrous magnesium sulfate or sodium sulfate to the flask to dry the crude ester.[10] Swirl the flask until the drying agent no longer clumps together.

-

-

Final Distillation:

Method 2: Acylation with Acetyl-d3 Chloride (The Rapid Method)

This method involves the reaction of an alcohol with an acyl chloride. The reaction is highly exothermic, rapid, and essentially irreversible, often leading to higher yields than the Fischer esterification.

Principle Acetyl-d3 chloride (CD₃COCl) is a highly reactive acylating agent. The lone pair of electrons on the ethanol's oxygen atom attacks the electrophilic carbonyl carbon of the acetyl-d3 chloride. The chloride ion is an excellent leaving group, and a proton is subsequently lost from the ethanol moiety, yielding the ester and hydrogen chloride (HCl) gas.[11]

Experimental Protocol: Acylation

-

Reactor Setup: In a fume hood, place 23 g (0.5 mol) of absolute ethanol in a 250 mL flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Reagent Addition: Slowly add 41 g (0.5 mol) of acetyl-d3 chloride dropwise from the dropping funnel to the cooled ethanol with vigorous stirring. A steamy gas (HCl) will be evolved.[11] Note: A weak base like pyridine can be added to scavenge the HCl, but this complicates the work-up.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Work-up & Purification:

-

Final Distillation: Filter and distill the dried product, collecting the fraction boiling at 76-78°C. This method often provides yields greater than 85%.

Method 3: Silver Salt Alkylation (High-Purity, Small-Scale Method)

This less common but effective method is ideal for small-scale syntheses where exceptionally high purity is required, as it generates minimal by-products.[12]

Principle The reaction involves the nucleophilic substitution of a halide (in an ethyl halide) by the carboxylate anion of a silver salt. The reaction CD₃COO⁻Ag⁺ + CH₃CH₂I → CD₃COOCH₂CH₃ + AgI(s) proceeds cleanly, with the insoluble silver iodide precipitating out of the reaction mixture.[12]

Experimental Protocol: Silver Salt Alkylation

-

Preparation: Prepare silver acetate-d3 by reacting acetic acid-d3 with silver carbonate or silver oxide.

-

Reaction: In a small flask protected from light, combine 4.6 g of dried silver acetate-d3 and 4.4 g of ethyl iodide.[12]

-

Heating: Gently warm the mixture under vacuum or an inert atmosphere. The reaction progress can be monitored by the formation of the pale yellow silver iodide precipitate.

-

Isolation: After the reaction is complete (typically a few hours), the volatile this compound is separated from the solid silver iodide by vacuum transfer or careful distillation.[12]

-

Purification: The collected ester can be further purified by treating it with a drying agent like phosphoric anhydride followed by a final distillation. The reported yield for a similar reaction was 75%.[12]

Comparative Analysis of Synthetic Routes

| Feature | Fischer Esterification | Acylation with Acetyl-d3 Chloride | Silver Salt Alkylation |

| Reagents | Acetic acid-d4, Ethanol, H₂SO₄ | Acetyl-d3 chloride, Ethanol | Silver acetate-d3, Ethyl iodide |

| Reaction Type | Equilibrium, Reversible | Irreversible | Nucleophilic Substitution |

| Reaction Speed | Slow (hours of reflux) | Fast (instant, exothermic) | Moderate (hours) |

| Typical Yield | 60-70% | >85% | ~75% |

| By-products | Water | Hydrogen Chloride (HCl) | Silver Iodide (AgI) |

| Scalability | Excellent | Good (heat management required) | Poor (best for small scale) |

| Cost | Generally lowest cost | Moderate (Acetyl-d3 chloride is more expensive) | High (Silver salt is expensive) |

| Safety | Strong acid handling | Corrosive/reactive acyl chloride, HCl gas | Light-sensitive reagents |

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

General Purification Strategy

Common impurities include water, unreacted starting materials (ethanol, acetic acid), and catalyst residues.[9] A standard purification train involves:

-

Neutralizing Wash: Use of a weak base (e.g., NaHCO₃ or Na₂CO₃ solution) to remove acidic components.[9]

-

Aqueous Wash: Use of water or brine to remove water-soluble impurities like ethanol.

-

Drying: Treatment with an anhydrous salt (e.g., MgSO₄, K₂CO₃, CaCl₂) to remove dissolved water.[9]

-

Fractional Distillation: The final step to separate the product from any remaining non-volatile or different-boiling-point impurities.[13]

Analytical Characterization

¹H NMR Spectroscopy This is the primary technique for confirming the isotopic labeling. The ¹H NMR spectrum of standard ethyl acetate shows three signals: a triplet around 1.2 ppm (3H, -OCH₂CH₃ ), a singlet around 2.0 ppm (3H, -C(=O)CH₃ ), and a quartet around 4.1 ppm (2H, -OCH₂ CH₃).[14]

For This compound (CD₃COOCH₂CH₃) , the spectrum will be simplified:

-

δ ~ 1.2 ppm: A triplet integrating to 3H (-OCH₂CH₃ ).

-

δ ~ 4.1 ppm: A quartet integrating to 2H (-OCH₂ CH₃).

-

The singlet at ~2.0 ppm will be absent , confirming the successful deuteration of the acetyl group.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Standard Ethyl Acetate (C₄H₈O₂): The molecular ion peak [M]⁺ is at m/z 88.[15] A prominent fragment is observed at m/z 43, corresponding to the acylium ion [CH₃CO]⁺.

-

This compound (C₄H₅D₃O₂): The molecular weight is ~91.12 g/mol .[2] The molecular ion peak [M]⁺ is expected at m/z 91 . The key acylium ion fragment [CD₃CO]⁺ will be shifted to m/z 46 .

Safety and Handling

-

All procedures should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Acetyl-d3 Chloride: Corrosive and reacts violently with water. Handle under anhydrous conditions.

-

Ethyl Acetate & Ethanol: Highly flammable liquids. Keep away from ignition sources.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The Fischer esterification is a cost-effective and scalable method suitable for general laboratory use. For higher yields and faster reaction times, acylation with acetyl-d3 chloride is an excellent alternative, provided the cost and handling requirements of the acyl chloride are acceptable. The silver salt alkylation method serves as a niche procedure for obtaining high-purity material on a small scale. Proper work-up, purification by distillation, and characterization by NMR and MS are critical to ensure the final product meets the stringent quality standards required for research and development applications.

References

- SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: VIII. DEUTERIUM SUBSTITUTION PRODUCTS OF ETHYL ACETATE. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v54-150]

- Synthesis of Ethyl Acetate. Alfa Chemistry. [URL: https://www.alfa-chemistry.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1032]

- This compound. LookChem. [URL: https://www.lookchem.

- Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [URL: https://www.mdpi.com/2227-9717/10/5/979]

- Comprehensive Guide: Production Process of Ethyl Acetate. ChemAnalyst. [URL: https://www.chemanalyst.

- Synthesis of Ethyl Acetate. Hobby Chemistry. [URL: https://hobbychemistry.

- Synthesizing Ethyl Acetate by Fisher Esterification. Vernier. [URL: https://www.vernier.

- Purification of Ethyl acetate. Chempedia - LookChem. [URL: https://www.lookchem.

- NMR spectrum of ethyl acetate. YouTube. [URL: https://www.youtube.

- mass spectrum of ethyl ethanoate. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ssmassz08.htm]

- ethyl acetate : properties , production processes and applications-a review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/ethyl-acetate-%3A-properties-%2C-production-processes-Rane-Pachore/11516e4f3a73c1c8a004f145f4423456722247ba]

- Fischer Esterification. University of Missouri–St. Louis. [URL: https://www.umsl.edu/chemistry/organic-chemistry/Experiment6.pdf]

- Ethyl acetate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/141-78-6.htm]

- Spectra of ethyl acetate. University of Birmingham. [URL: https://www.chem.bham.ac.

- Making Ethyl Acetate - Fischer Esterification. YouTube. [URL: https://www.youtube.

- A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945119/]

- Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal. [URL: https://www.biofueljournal.com/article_42531_5613840a2325516997f70b777f98e1f5.pdf]

- Ethanol reacts with acetyl chloride to form A Acetic class 11 chemistry CBSE. Vedantu. [URL: https://www.vedantu.com/question-answer/ethanol-reacts-with-acetyl-chloride-to-form-a-class-11-chemistry-cbse-604085f02e88847843477810]

- NMR spectrum of ethyl acetate. ResearchGate. [URL: https://www.researchgate.

- Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=12467]

- Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. SciELO. [URL: https://www.scielo.br/j/jbs/a/yK84TqjT5x9YwV5ZtZkYxYc/?lang=en]

- Ethanol reacts with acetyl chloride to form. askIITians. [URL: https://www.askiitians.com/questions-answers/iit-jee-chemistry/organic-chemistry/ethanol-reacts-with-acetyl-chloride-to-form_164825.html]

- Synthesis of Biodiesel via Interesterification Reaction of Calophyllum inophyllum Seed Oil and Ethyl Acetate over Lipase Catalyst. MDPI. [URL: https://www.mdpi.com/2227-9717/10/11/2384]

- Deuterium Exchange in Ethyl Acetoacetate: An Undergraduate GC–MS Experiment. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ed079p1513]

- Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal. [URL: https://www.biofueljournal.com/article_42531.html]

- Mastering Chemical Synthesis with Ethyl Acetate: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Ethyl acetate(141-78-6) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_141-78-6_MS.htm]

- Ethyl Acetate. National Institute of Standards and Technology (NIST) WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141786&Type=MASS&Index=0#MASS]

- Ethyl Acetate | CH3COOC2H5. PubChem - National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.

- Ethyl acetate-d8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/175620]

- What Is the Synthetic Application of Ethyl Acetate?. Medium. [URL: https://medium.

- Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Ester synthesis by transesterification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Importance of Ethyl Acetate. Prakash Chemicals International. [URL: https://prakashchemicals.

- Ethyl Acetate Applications in Pharmaceuticals: An Overview. LinkedIn. [URL: https://www.linkedin.com/pulse/ethyl-acetate-applications-pharmaceuticals-overview-market-research-pvt-ltd-z3gvc]

- Method for purifying ethyl acetate. Google Patents. [URL: https://patents.google.

- Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Acyl_Chlorides/Reactivity_of_Acyl_Chlorides/Reactions_of_Acyl_Chlorides_with_Alcohols]

- Ethyl acetate (D₈, 99%). Cambridge Isotope Laboratories. [URL: https://www.isotope.com/products/dlm-6034-1]

- Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. Royal Society of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11100588/]

- 164097 this compound CAS: 90691-33-1. United States Biological. [URL: https://www.usbio.

- Separation and purification of ethyl acetate from its reaction mass. ResearchGate. [URL: https://www.researchgate.

- ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH. International Journal of Advanced Technology in Engineering and Science. [URL: https://www.ijates.com/images/short_pdf/1421064883_200.pdf]

- Esterification of acetic acid with ethanol: Reaction kinetics and operation in a packed bed reactive distillation column. ResearchGate. [URL: https://www.researchgate.

- Ethyl acetate synthesis from ethanol and dilute acetic acid. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=55416]

- Fractionation and Purification of ethyl acetate extract using open column chromatography. ResearchGate. [URL: https://www.researchgate.

- ETHYL ACETATE (D8, 99.5%). Eurisotop. [URL: https://www.eurisotop.

- Reaction of Acetyl chloride with ethyl alcohol to give Ethyl acetate. YouTube. [URL: https://www.youtube.

Sources

- 1. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Guide: Production Process of Ethyl Acetate [chemanalyst.com]

- 5. cerritos.edu [cerritos.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vernier.com [vernier.com]

- 9. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Isotopic Purity of Ethyl Acetate-D3: Synthesis, Analysis, and Applications

Introduction: The Significance of Isotopic Purity in Deuterated Compounds

In the realms of pharmaceutical development, metabolic research, and advanced materials science, the use of isotopically labeled compounds is indispensable. Deuterium-labeled molecules, in particular, serve as crucial tools for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. Ethyl acetate-D3 (CH₃COOCD₂CH₃), a deuterated isotopologue of the widely used solvent and synthetic precursor ethyl acetate, is no exception. Its utility is directly proportional to its isotopic purity—a measure of the degree to which the intended deuterium atoms have replaced hydrogen atoms at specific molecular positions.

This technical guide provides a comprehensive overview of the critical aspects of the isotopic purity of this compound. It is designed for researchers, scientists, and drug development professionals who utilize or intend to utilize this deuterated compound in their work. We will delve into the synthetic considerations that influence isotopic purity, present detailed analytical methodologies for its determination, and discuss the implications of isotopic purity on experimental outcomes. The protocols and insights provided herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

I. Synthetic Pathways and Their Influence on Isotopic Purity

The isotopic purity of this compound is fundamentally determined by its synthetic route and the isotopic enrichment of the starting materials. A common and cost-effective method for the synthesis of this compound involves the esterification of acetic acid with deuterated ethanol (Ethanol-D3 or CD₃CH₂OH is not the correct starting material for this compound, which is deuterated on the ethyl group's methyl). A more likely precursor would be deuterated acetic acid. A plausible synthetic route is the Fischer esterification of deuterated acetic acid (acetic acid-d3, CD₃COOH) with ethanol.

Fischer Esterification for this compound Synthesis:

Caption: Synthetic pathway for this compound via Fischer esterification.

Key Considerations Influencing Isotopic Purity:

-

Isotopic Enrichment of Precursors: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated starting material, in this case, acetic acid-d3. Commercially available deuterated starting materials typically have isotopic purities of 98-99.9 atom % D.[1]

-

Side Reactions and Isotopic Scrambling: During the synthesis, side reactions or unfavorable equilibrium dynamics can lead to isotopic scrambling, where deuterium atoms migrate to unintended positions or are exchanged with hydrogen atoms from other reagents or solvents. The choice of catalyst and reaction conditions is critical to minimize these effects.

-

Purification Processes: Post-synthesis purification steps, such as distillation, are crucial for removing chemical impurities.[2] However, these processes do not typically separate isotopologues, meaning the isotopic purity is largely set during the reaction.

II. Analytical Methodologies for Isotopic Purity Determination

A combination of spectroscopic techniques is essential for the comprehensive characterization of the isotopic purity of this compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose.[4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the level of deuteration and identifying the positions of deuterium atoms within a molecule.[5][6]

1. Proton (¹H) NMR Spectroscopy:

¹H NMR is used to quantify the residual, non-deuterated sites. By comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated signal within the same molecule, the isotopic purity can be calculated.

Experimental Protocol for ¹H NMR Analysis of this compound:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆) that does not have interfering signals.[7] Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0.0 ppm).[7]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio, especially for the small residual proton signals.

-

Data Analysis:

-

Identify the signals corresponding to the ethyl group protons (CH₂) and the methyl protons of the acetyl group (CH₃). In this compound (CD₃COOCH₂CH₃), the signal for the acetyl group will be significantly diminished.

-

Integrate the residual singlet signal for the CHD₂ group and the quartet for the non-deuterated CH₂ group.

-

The isotopic purity is calculated using the following formula: Isotopic Purity (%) = [1 - (Integral of residual CH₃ / Integral of CH₂)] x 100

-

2. Carbon-13 (¹³C) NMR Spectroscopy:

¹³C NMR provides complementary information. The carbon atom attached to deuterium (CD₃) will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling, and its chemical shift will be slightly different from the corresponding non-deuterated carbon.

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the distribution of isotopologues in a sample.[8][9] Electrospray ionization (ESI) is a common ionization technique for this purpose.[8][9]

Experimental Protocol for ESI-HRMS Analysis of this compound:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrument Setup: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.[10]

-

Data Acquisition: Infuse the sample directly into the ESI source. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion ([M+H]⁺ or [M+Na]⁺).

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues (d₀, d₁, d₂, d₃).

-

The relative abundance of each isotopologue is determined from the peak intensities.

-

The isotopic purity is calculated based on the abundance of the desired d₃ isotopologue relative to the sum of all isotopologues.

-

Caption: Combined analytical workflow for determining isotopic purity.

III. Data Presentation and Interpretation

A clear and concise presentation of isotopic purity data is crucial for reporting and quality control.

Table 1: Typical Isotopic Purity Data for this compound

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 99.0 atom % D | ¹H NMR |

| Chemical Purity | ≥ 99.5% | GC-MS |

| Water Content | ≤ 0.05% | Karl Fischer Titration |

| d₃-Isotopologue | > 99% | ESI-HRMS |

| d₂-Isotopologue | < 1% | ESI-HRMS |

| d₁-Isotopologue | < 0.1% | ESI-HRMS |

| d₀-Isotopologue | < 0.05% | ESI-HRMS |

Interpreting the Data:

-

Isotopic Enrichment vs. Species Abundance: It is critical to distinguish between isotopic enrichment and species abundance.[11] Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecular population that has a specific isotopic composition (e.g., d₃).[11]

-

Common Impurities: Besides isotopologues, chemical impurities can also be present. Common impurities in ethyl acetate include residual ethanol, acetic acid, and water.[12][13][14] These are typically identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

IV. Applications in Research and Drug Development

The high isotopic purity of this compound is paramount for its successful application in various fields.

-

Pharmaceutical Manufacturing: Ethyl acetate is a widely used solvent in the synthesis and purification of active pharmaceutical ingredients (APIs).[15][16][17][18][19] Deuterated versions can be used in studies to understand drug metabolism and pharmacokinetics (DMPK).[20]

-

Tracer in Metabolic Studies: In metabolic flux analysis, deuterated compounds are used to trace the flow of atoms through metabolic pathways. High isotopic purity is essential to avoid misinterpretation of the results.

-

NMR Solvent: While less common than other deuterated solvents, Ethyl acetate-d8 is used as an NMR solvent.[21] The principles of purity analysis for this compound are applicable to other deuterated solvents as well.

V. Conclusion: The Imperative of Rigorous Purity Assessment

The isotopic purity of this compound is a critical quality attribute that dictates its suitability for its intended scientific applications. A thorough understanding of the synthetic factors influencing purity, coupled with the rigorous application of validated analytical methods such as NMR and MS, is essential for ensuring the reliability and reproducibility of experimental data. This guide has provided a framework for the comprehensive assessment of the isotopic purity of this compound, empowering researchers and developers to confidently utilize this valuable isotopically labeled compound in their pursuit of scientific advancement. The self-validating nature of combining orthogonal analytical techniques provides the highest level of confidence in the quality of the material.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Letters. Available at: [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. NIH. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

-

Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ?. ResearchGate. Available at: [Link]

-

Isotopic analysis by nuclear magnetic resonance. Wikipedia. Available at: [Link]

-

(PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

What Is the Synthetic Application of Ethyl Acetate?. Medium. Available at: [Link]

-

Certificate of Analysis. Jubilant. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. LinkedIn. Available at: [Link]

-

TECH NOTE: 24-001. ZEOtope. Available at: [Link]

-

NMR Chemical Shifts. J. Org. Chem. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

-

Synthesis of Ethyl Acetate. Hobby Chemistry. Available at: [Link]

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

A detail of the 1 H-NMR spectrum of the evaporation residue of the... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

ZEOtope® - deuterated solvents for NMR spectroscopy. neoFroxx. Available at: [Link]

-

Certificate of Analysis. Alpha Chemika. Available at: [Link]

-

A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. NIH. Available at: [Link]

-

Understanding the Versatile Applications of Ethyl Acetate. ChemAnalyst. Available at: [Link]

-

Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. GlobalRx. Available at: [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

-

Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Bahtera Adi Jaya. Available at: [Link]

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]

-

Validation of Analytical Methods. ResearchGate. Available at: [Link]

Sources

- 1. synmr.in [synmr.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. isotope.com [isotope.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. satyampetro.com [satyampetro.com]

- 15. Sale What Is the Synthetic Application of Ethyl Acetate? [slchemtech.com]

- 16. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 17. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]

- 18. Articles [globalrx.com]

- 19. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. 酢酸エチル-d8 99.5 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Commercial Suppliers and Applications of Ethyl Acetate-D3

For Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE - A Structured Guide to Ethyl Acetate-D3

This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. The structure is designed to logically guide the user from foundational knowledge to practical application, ensuring a thorough understanding of sourcing, handling, and utilization.

-

Introduction to this compound : This section defines the compound, outlines its key physicochemical properties, and highlights its significance in modern analytical chemistry.

-

Leading Commercial Suppliers : A comparative analysis of reputable suppliers, focusing on critical specifications such as isotopic and chemical purity.

-

Procurement to Application Workflow : A visual representation of the critical path from selecting a supplier to the final application in an experimental setting.

-

Essential Handling and Storage Protocols : Detailed procedures for the safe handling and storage of deuterated solvents to maintain their integrity.

-

Exemplary Application Protocol : A step-by-step guide on using this compound as an internal standard in a quantitative LC-MS/MS assay.

-

References : A curated list of all cited sources for further reading and verification.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction to this compound

This compound is a deuterated form of ethyl acetate, where three hydrogen atoms on the acetyl methyl group are replaced by deuterium atoms. This isotopic labeling results in a molecular weight of 91.12 g/mol , which is distinctly different from the 88.11 g/mol of its non-labeled counterpart.[1] This mass difference is the cornerstone of its utility in quantitative analysis, particularly in mass spectrometry-based techniques.

In the pharmaceutical industry and related research fields, this compound is invaluable as a stable isotope-labeled (SIL) internal standard.[2][3][4] The primary rationale for using a SIL internal standard is to correct for the "matrix effect" in complex biological samples (e.g., plasma, urine).[5] The matrix effect can cause unpredictable suppression or enhancement of the analyte signal during ionization in the mass spectrometer, leading to inaccurate quantification.[5][6] Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects.[5][6] This allows for reliable normalization and highly accurate and precise quantification of the target analyte.[7]

Commercial Suppliers of this compound

The selection of a high-quality commercial supplier is a critical determinant of experimental success. Key considerations include isotopic enrichment, chemical purity, and the availability of comprehensive analytical documentation. Below is a comparative table of prominent suppliers.

| Supplier | Isotopic Purity | Chemical Purity | Notes |

| CDN Isotopes | 99 atom % D[8][9] | Not specified, but stability is noted for three years.[8] | Offers a certificate of analysis and safety data sheet.[8] |

| LGC Standards | 99 atom % D[10] | Min 98%[10] | Provides detailed chemical data and product information.[11][12] |

| Sigma-Aldrich (Merck) | 99.5 atom % D | 99% (CP) | Offers various deuterated solvents with high isotopic enrichment. |

| Cambridge Isotope Laboratories, Inc. (CIL) | Not specified for D3, but 99% for D8[13] | 98%[13] | A leading producer of deuterated NMR solvents and reagents.[14][15] |

| United States Biological | Not specified | Highly Purified[1] | Provides basic product specifications and storage information.[1] |

This table is for informational purposes. Researchers should always verify the latest specifications directly with the supplier.

Procurement to Application Workflow

The journey from identifying the need for this compound to its successful application involves a structured workflow. This process ensures that the procured material meets the stringent requirements of the research and is handled appropriately to maintain its quality.

Caption: A streamlined workflow from procurement to data analysis for this compound.

Essential Handling and Storage Protocols

The integrity of deuterated solvents is paramount for reproducible results. Proper handling and storage are critical to prevent contamination and degradation.

-

Handling in an Inert Atmosphere : All deuterated solvents should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[16] Moisture contamination can be a significant issue for deuterated NMR solvents.[16][17]

-

Use of Dry Glassware : To avoid water contamination, all glassware, including NMR tubes and pipettes, should be thoroughly dried, for instance, in an oven overnight, and cooled in a desiccator before use.[17][18]

-

Storage Conditions : Unopened bottles of deuterated solvents like chloroform-d should be refrigerated to maximize shelf life.[14] For many deuterated solvents, storage at room temperature is sufficient if the container is properly sealed.[8] However, some, like deuterated chloroform, are sensitive to light and oxidation and benefit from refrigerated storage in the dark.[16][17]

-

Avoiding Contamination : When preparing samples, it's advisable to use techniques that minimize exposure to the atmosphere, such as working in a glove box or under a nitrogen blanket.[18] Using single-use ampules can also help maintain high product integrity.[18]

Exemplary Application Protocol: Internal Standard for LC-MS/MS

This protocol details the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix, such as plasma.

Objective : To accurately quantify the concentration of a target analyte in plasma samples by correcting for variability in sample preparation and instrument response.

Materials :

-

This compound (as internal standard)

-

Target analyte (for calibration curve)

-

Human plasma (or other biological matrix)

-

Ethyl acetate (for extraction)[19]

-

Acetonitrile and Formic Acid (for mobile phase)

-

LC-MS/MS system

Procedure :

-

Preparation of Stock Solutions :

-

Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., acetonitrile).

-

Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs) :

-

Serially dilute the analyte stock solution with blank plasma to create calibration standards at various concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction :

-

To a 250 µL aliquot of each plasma sample (calibration standards, QCs, and unknowns), add 5 µL of the this compound internal standard working solution.

-

Acidify the sample with 20 µL of concentrated formic acid.[19]

-

Add 1 mL of ethyl acetate and vortex-mix for 1 minute to extract the analyte and internal standard.[19]

-

Centrifuge the mixture to separate the organic and aqueous layers.[19]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[19]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

-

Optimize the mass spectrometer settings to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

Data Analysis :

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

-

Eurisotop. NMR Solvents | Handling. [Link]

-

Chromservis. Deuterated - Solvents, Reagents& Accessories. [Link]

-

ChemAnalyst. What Is the Synthetic Application of Ethyl Acetate? [Link]

-

Global Market Insights. Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

-

National Institutes of Health. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. [Link]

-

Altiras Chemicals. Ethyl Acetate Supplier & Distributor. [Link]

-

Univar Solutions. Ethyl Acetate Supplier & Distributor. [Link]

-

Accordd Organics. Ethyl Acetate Manufacturer & Supplier. [Link]

-

ChemAnalyst. Understanding the Versatile Applications of Ethyl Acetate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl Acetate Purity: Why 99% Min Matters. [Link]

-

GlobalRx. Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]

-

Bahtera Adi Jaya. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]

-

National Institutes of Health. Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha - PMC. [Link]

-

Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Sale What Is the Synthetic Application of Ethyl Acetate? [slchemtech.com]

- 3. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 4. Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scispace.com [scispace.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. This compound | CAS 90691-33-1 | LGC Standards [lgcstandards.com]

- 11. This compound | CAS 90691-33-1 | LGC Standards [lgcstandards.com]

- 12. This compound | CAS 90691-33-1 | LGC Standards [lgcstandards.com]

- 13. isotope.com [isotope.com]

- 14. chromservis.eu [chromservis.eu]

- 15. otsuka.co.jp [otsuka.co.jp]

- 16. NMR Solvents | Eurisotop [eurisotop.com]

- 17. ukisotope.com [ukisotope.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl Acetate-D3 (CAS Number: 90691-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Compounds in Scientific Research

In the landscape of modern scientific inquiry, particularly within drug metabolism, pharmacokinetics (DMPK), and environmental analysis, stable isotope-labeled (SIL) compounds are indispensable tools. Their utility lies in their near-identical chemical and physical properties to their unlabeled counterparts, with the key distinction of a higher atomic mass. This mass difference allows for their precise differentiation and quantification by mass spectrometry, making them ideal internal standards for analytical assays. Ethyl acetate-D3, the deuterated analog of ethyl acetate, serves as a prime example of a versatile SIL compound, offering enhanced accuracy and reliability in quantitative bioanalysis. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications in research and development.

Part 1: Core Properties and Identification

Chemical Identity and CAS Number

This compound is chemically known as ethyl 2,2,2-trideuterioacetate.[1] It is an isotopologue of ethyl acetate where the three hydrogen atoms on the acetyl methyl group have been replaced by deuterium atoms.

Key Identifiers:

| Parameter | Value |

| CAS Number | 90691-33-1[1][2][3] |

| Chemical Formula | C₄H₅D₃O₂[2] |

| Molecular Weight | 91.12 g/mol [2][3] |

| Synonyms | Acetic-2,2,2-d3 acid, ethyl ester; Acetic-d3 acid, ethyl ester; Ethyl (2,2,2-D3)acetate[1][2] |

| Unlabeled CAS Number | 141-78-6[1][3] |

Part 2: Synthesis of this compound

The synthesis of this compound typically involves the esterification of deuterated acetic acid with ethanol. A common and effective method is the reaction between a deuterated acetyl source and an ethylating agent. One established method involves the reaction of the silver salt of deuterated acetic acid with ethyl iodide.[2]

Synthetic Scheme:

The synthesis can be represented by the following reaction:

CD₃COOAg + CH₃CH₂I → CD₃COOCH₂CH₃ + AgI

-

CD₃COOAg : Silver (2,2,2-D3)acetate

-

CH₃CH₂I : Ethyl iodide

-

CD₃COOCH₂CH₃ : Ethyl (2,2,2-D3)acetate

-

AgI : Silver iodide

This method is advantageous as it produces the desired deuterated ester in high purity with the formation of a solid silver iodide byproduct that can be easily removed by filtration.[2]

Detailed Synthesis Protocol (Adapted from established methods for deuterated esters):

-

Preparation of Silver (2,2,2-D3)acetate: Deuterated acetic acid (CD₃COOH) is neutralized with a stoichiometric amount of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) in an aqueous solution. The resulting silver (2,2,2-D3)acetate is then isolated and thoroughly dried.

-

Esterification Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the dried silver (2,2,2-D3)acetate is suspended in a suitable aprotic solvent, such as acetonitrile or acetone.

-

A stoichiometric equivalent of ethyl iodide is added to the suspension.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature.

-

The solid silver iodide precipitate is removed by filtration.

-

The filtrate, containing the crude this compound, is then subjected to purification. This typically involves washing with a dilute sodium bicarbonate solution to remove any unreacted deuterated acetic acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Finally, the pure this compound is obtained by fractional distillation.

Part 3: Analytical Characterization

The purity and identity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will be simpler than that of its unlabeled counterpart. The characteristic singlet of the acetyl methyl group (CH₃) at approximately 2.0 ppm will be absent. The spectrum will show a quartet at around 4.1 ppm corresponding to the methylene protons (-OCH₂-) of the ethyl group, and a triplet at around 1.2 ppm for the methyl protons (-CH₃) of the ethyl group. The integration of these signals will correspond to a 2:3 ratio.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group. The signal for the deuterated methyl carbon (CD₃) will be a septet due to coupling with deuterium and will be significantly less intense than in the unlabeled compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique for confirming the identity and isotopic enrichment of this compound.

-

Molecular Ion Peak: The molecular ion peak (M⁺) will be observed at m/z 91, which is 3 mass units higher than the molecular ion of unlabeled ethyl acetate (m/z 88).

-

Fragmentation Pattern: The fragmentation pattern will be similar to that of ethyl acetate, but with key fragments showing a mass shift of +3. The base peak in the mass spectrum of unlabeled ethyl acetate is often the acetyl cation (CH₃CO⁺) at m/z 43. For this compound, this fragment will be observed at m/z 46 (CD₃CO⁺). Other significant fragments of unlabeled ethyl acetate include m/z 73 ([M-CH₃]⁺) and m/z 29 ([C₂H₅]⁺). For this compound, the corresponding fragments would be observed at m/z 73 ([M-CD₃]⁺, no mass shift) and m/z 29 ([C₂H₅]⁺, no mass shift).

Determination of Isotopic Enrichment

The isotopic enrichment of this compound is a critical parameter and is typically determined by high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS).[4][5][6][7] The relative intensities of the ion clusters corresponding to the deuterated and any remaining unlabeled or partially deuterated species are used to calculate the percentage of isotopic enrichment. It is crucial to use an internal standard with high isotopic purity to avoid interference and ensure accurate quantification.[8]

Part 4: Applications in Drug Development and Research

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[9][10][11]

Internal Standard in Pharmacokinetic Studies

In pharmacokinetic studies, accurate measurement of drug concentrations in biological matrices such as plasma, urine, and tissues is paramount. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard.[12]

Rationale for Use:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to any endogenous or co-eluting ethyl acetate, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Variability: The internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response.[11]

Bioanalytical Method Validation Using this compound

A robust bioanalytical method using this compound as an internal standard must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA).[13][14][15]

Step-by-Step Validation Protocol:

-

Specificity and Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analyte and the internal standard.[13]

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. A fixed concentration of this compound is added to each standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a calibration curve.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision of the method.[16]

-

Recovery: Determine the extraction efficiency of the analyte and the internal standard from the biological matrix by comparing the peak areas of extracted samples to those of unextracted standards.

-

Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

-

Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

This compound, with its well-defined chemical properties and accessibility through established synthetic routes, is a vital tool for the modern researcher and drug development professional. Its primary role as an internal standard in mass spectrometry-based bioanalytical assays ensures the accuracy, precision, and robustness of quantitative data. A thorough understanding of its synthesis, analytical characterization, and the principles of its application is essential for its effective implementation in regulated and research environments. This guide serves as a foundational resource for scientists leveraging the power of stable isotope labeling to advance their scientific endeavors.

References

-

LookChem. This compound. [Link]

-

Hobby Chemistry. Synthesis of Ethyl Acetate. [Link]

-

Chem.Bham.ac.uk. Spectra of ethyl acetate. [Link]

-

Chemistry Stack Exchange. Mass spectrum fragmentation of ethyl acetate. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

Homework.Study.com. Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

-

PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0000932). [Link]

-